4-丁氧基-N-(4-氟-3-硝基苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

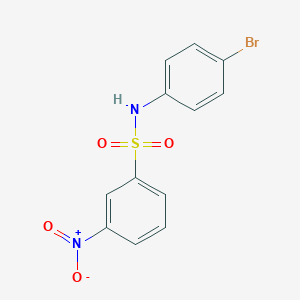

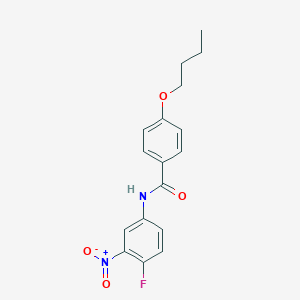

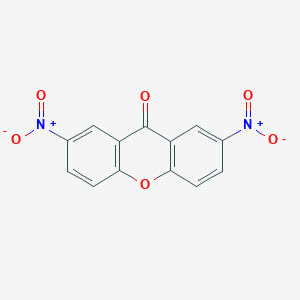

4-Butoxy-N-(4-fluoro-3-nitrophenyl)benzamide is a chemical compound with the molecular formula C17H17FN2O4 . It is used in diverse scientific research due to its fascinating properties and holds promise in various applications.

Molecular Structure Analysis

The molecular structure of 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide consists of 17 carbon atoms, 17 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 4 oxygen atoms . For a detailed molecular structure, it is recommended to refer to a specialized chemistry database or software.作用机制

The mechanism of action of 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide is not fully understood. However, it is believed that 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide binds to certain proteins and enzymes and alters their structure and function. This binding is thought to be mediated by hydrogen bonding and hydrophobic interactions. In addition, 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide may interact with other small molecules, such as amino acids, and affect their activity.

Biochemical and Physiological Effects

4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as proteases and kinases. In addition, 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide has been found to affect the structure and function of proteins, as well as to affect the activity of other small molecules, such as amino acids.

实验室实验的优点和局限性

4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide has several advantages for use in laboratory experiments. It is a relatively stable compound and can be stored for long periods of time. In addition, 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide is soluble in water and can be easily handled in the laboratory. However, 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide can be toxic if ingested, and it should be handled with care.

未来方向

The future of 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide is promising, as it has a wide range of applications in the laboratory and in scientific research. Possible future directions for 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide include further research into its mechanism of action, its effects on proteins and enzymes, and its ability to interact with other small molecules. In addition, further research into the synthesis of 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide and its derivatives could lead to the development of new compounds with potential applications in the laboratory and in scientific research.

合成方法

4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide can be synthesized using a variety of methods. One method involves the reaction of 4-fluoro-3-nitrophenol with benzamide in the presence of a base. This reaction is carried out in an aqueous solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Another method involves the reaction of 4-fluoro-3-nitrophenol with 4-butoxybenzamide in the presence of a base. This reaction is carried out in an aqueous solvent, such as DMF or DMSO.

科学研究应用

生物分子固定化

4-丁氧基-N-(4-氟-3-硝基苯基)苯甲酰胺: 用于将生物分子固定在聚合物表面上。 该过程对于生化分析和化学合成至关重要,在这些过程中需要将酶、抗体和受体等生物分子稳定地附着到固体载体上 .

生物偶联

该化合物用作生物偶联的光交联剂,生物偶联是一种用于在两个分子之间形成共价键的方法,用于交联、固定化、表面修饰和生物分子标记。 这对于修饰蛋白质、肽、核酸和药物等分子尤其重要 .

表面工程

在表面工程中,4-丁氧基-N-(4-氟-3-硝基苯基)苯甲酰胺 用于修饰材料表面的性质。 它用于增强生物相容性,引入官能团,并创建可以与特定生物分子相互作用的表面 .

快速诊断

该化合物在快速诊断工具的开发中起着重要作用。 它可用于将识别特定疾病标志物的生物分子连接到诊断芯片或试纸上,从而有助于快速准确地检测各种健康状况 .

光亲和标记

历史上,相关化合物4-氟-3-硝基苯基叠氮化物 已用于光亲和标记,这是一种研究分子相互作用的技术。 通过扩展,4-丁氧基-N-(4-氟-3-硝基苯基)苯甲酰胺 可用于类似的应用中,以研究结合位点和相互作用机制 .

治疗剂开发

能够结合和固定生物分子的能力使4-丁氧基-N-(4-氟-3-硝基苯基)苯甲酰胺 成为开发治疗剂的潜在工具。 它可用于创建靶向药物递送系统或将治疗化合物固定在医疗设备上 .

细胞和组织工程

该化合物在生物偶联和表面修饰中的作用使其在细胞和组织工程中具有价值。 它可用于创建促进细胞附着和生长的支架,这对组织再生和修复至关重要 .

环境监测

在环境监测中,4-丁氧基-N-(4-氟-3-硝基苯基)苯甲酰胺 可用于将酶或抗体固定在检测污染物或病原体的传感器上,有助于开发灵敏且选择性的环境传感器 .

属性

IUPAC Name |

4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O4/c1-2-3-10-24-14-7-4-12(5-8-14)17(21)19-13-6-9-15(18)16(11-13)20(22)23/h4-9,11H,2-3,10H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEIGYBGFZBQQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365011 |

Source

|

| Record name | 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6181-08-4 |

Source

|

| Record name | 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester](/img/structure/B187244.png)

![Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B187245.png)

![3-Azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B187257.png)